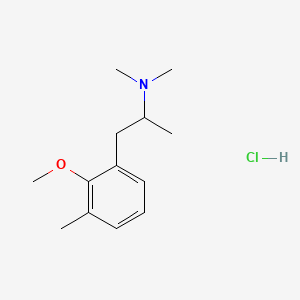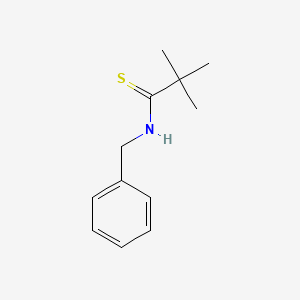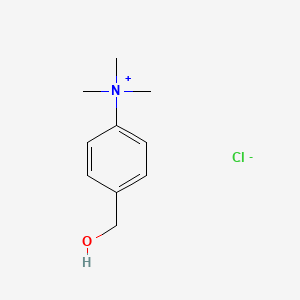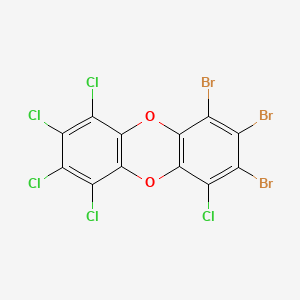
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C10H15NO · ClH. It is a derivative of phenethylamine, a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine derivatives typically involves the reduction of nitrostyrene by lithium aluminium hydride in ether . Another method includes the cathodic reduction of benzyl cyanide in a divided cell . These methods provide a convenient approach to producing phenethylamine derivatives, including 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride.
Industrial Production Methods
Industrial production methods for phenethylamine derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure the purity and consistency of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetic acid, while reduction may result in the formation of phenethylamine derivatives.
Applications De Recherche Scientifique
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter.
Medicine: It is investigated for its potential therapeutic benefits, including its use as a central nervous system stimulant.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, leading to its stimulant effects on the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Benzeneethanamine: Another phenethylamine derivative with similar properties.
Beta-Phenylethylamine: A compound with similar chemical structure and effects.
Uniqueness
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which includes a methoxy group and multiple methyl groups
Propriétés
Numéro CAS |
107410-18-4 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
1-(2-methoxy-3-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-7-6-8-12(13(10)15-5)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
Clé InChI |
ZRFUEFPGIJPTRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC(C)N(C)C)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)

![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)



![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)

